molecular formula C8H13NO2 B1524523 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol CAS No. 1344687-75-7

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol

Cat. No.: B1524523
CAS No.: 1344687-75-7
M. Wt: 155.19 g/mol
InChI Key: KWVBLNLMSMEPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted with a 5-methylfuran-2-yl group and an amino group. For example, compounds such as 1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol (C₉H₁₅NO₂, MW 169.22) and (R)-2-methyl-1-(5-methylfuran-2-yl)propan-1-amine () share structural similarities, differing primarily in substituent positioning or additional functional groups.

Properties

IUPAC Name

1-amino-2-(5-methylfuran-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-3-4-7(11-6)8(2,10)5-9/h3-4,10H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVBLNLMSMEPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344687-75-7
Record name 1-amino-2-(5-methylfuran-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, also known as (1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol, is a chiral compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃NO₂, with a molecular weight of approximately 155.19 g/mol. The compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a 5-methylfuran moiety, which enhances its reactivity and potential interactions in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Molecular Targets : The compound may interact with enzymes, receptors, or proteins, modulating their activity.
  • Signaling Pathways : It may influence pathways related to inflammation and microbial growth, suggesting a role in anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are crucial for understanding its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus125–250
Pseudomonas aeruginosa0.10–100
Escherichia coli2

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties. Its interaction with specific molecular targets could modulate inflammatory responses, which is particularly relevant in the context of neurological disorders .

Neuroprotective Potential

The unique structure of this compound suggests possible neuroprotective effects. Compounds with similar structures have been reported to influence neurotransmitter systems and exhibit protective effects against neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities:

  • Neuroprotective Studies : A study indicated that compounds similar to this compound exhibited neuroprotective effects by enhancing the expression of pro-apoptotic molecules while reducing anti-apoptotic proteins in neuronal cells .
  • Antimicrobial Efficacy : Research on derivatives showed significant antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing bioactivity .
  • Inflammation Modulation : Investigations into the compound's mechanism revealed its potential to influence signaling pathways involved in inflammation, suggesting therapeutic applications in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol has shown promise in the field of medicinal chemistry. Its structural analogs have been explored for their pharmacological properties, particularly in the development of new therapeutic agents.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit antidepressant effects. For instance, derivatives of furan-containing compounds have been linked to serotonin reuptake inhibition, suggesting that this compound could be investigated further for its potential antidepressant properties.

Materials Science Applications

The unique properties of this compound make it a candidate for use in materials science, particularly in the synthesis of polymers and as a monomer in various applications.

Table 1: Potential Material Applications

Application AreaDescription
Polymer SynthesisUsed as a monomer to create biodegradable polymers with enhanced mechanical properties.
CoatingsPotential use in protective coatings due to its chemical stability and resistance to degradation.
NanocompositesInvestigated for incorporation into nanocomposites to improve thermal and electrical conductivity.

Biochemical Probes

The compound's ability to interact with biological systems makes it suitable as a biochemical probe. Its structural features can be exploited to study enzyme mechanisms or cellular processes.

Case Study: Enzyme Inhibition

Research has indicated that furan derivatives can act as enzyme inhibitors. For example, studies on similar compounds have shown their effectiveness in inhibiting enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The table below highlights key structural and physicochemical differences between 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound* C₈H₁₃NO₂ ~155.2 (estimated) 5-methylfuran-2-yl, amino, propan-2-ol Predicted moderate lipophilicity
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol C₉H₁₅NO₂ 169.22 2,5-dimethylfuran-3-yl Higher steric bulk; MDL: MFCD20233500
1-Amino-2-(pyridin-2-yl)propan-2-ol C₈H₁₂N₂O 152.19 Pyridin-2-yl Higher polarity due to pyridine N-atom
1-Amino-2-(4-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.11 4-bromophenyl Increased mass; halogen-mediated reactivity
1-Amino-2-(2-chlorophenyl)propan-2-ol C₉H₁₂ClNO 185.65 2-chlorophenyl Lower MW; Cl substituent enhances electrophilicity

*Estimated based on structural analogs.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 5-methylfuran group in the target compound may confer lower polarity compared to pyridinyl or halogenated analogs (e.g., 1-Amino-2-(pyridin-3-yl)propan-2-ol, MW 152.19) .
  • Bioactivity: Furan derivatives are associated with adrenolytic activity (), while halogenated variants (e.g., bromo, chloro) are explored for kinase inhibition or as aldose reductase inhibitors ().

Stereochemical Considerations

Stereoselective synthesis remains a challenge for amino-propan-2-ol derivatives. For instance, (S)-2-Amino-1,1-diphenylpropan-1-ol is explicitly enantiomerically pure (), whereas intermediates like 1-Nitromethyl-1-(2-pyridinyl)propan-1-ol exhibit low enantiomeric excess (2% ee) (). This underscores the need for advanced catalytic methods (e.g., Jacobsen catalyst in propranolol synthesis, ) to achieve high stereopurity in the target compound.

Preparation Methods

Step 1: Preparation of (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol

  • Reagents & Conditions: 2-methylfuran is treated with n-butyllithium (2.5 M in hexanes) at −78 °C under nitrogen atmosphere.
  • Process: The mixture is stirred while warming to −30 °C, then cooled back to −78 °C and reacted with (S)-epichlorohydrin in dry tetrahydrofuran (THF).
  • Catalyst: Boron trifluoride diethyl etherate (BF3·OEt2) is added to facilitate the reaction.
  • Outcome: After work-up and purification, the product is obtained as a light yellow oil with a 65% yield.

Step 2: Conversion to (R)-2-((1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)isoindoline-1,3-dione

  • Reagents: Triphenylphosphine, N-hydroxyphthalimide, and diethyl azodicarboxylate (DEAD) in dry THF.
  • Conditions: Reaction at 0 °C to room temperature under nitrogen.
  • Purpose: This step introduces a protected hydroxylamine group.

Step 3: Formation of (R)-O-(1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)hydroxylamine

  • Reagent: Hydrazine hydrate in dichloromethane (CH2Cl2).
  • Conditions: Room temperature, 12 hours.
  • Outcome: The product is obtained as a yellow oil with 94% yield, used directly in subsequent steps.

Step 4: Protection as tert-Butyl Carbamate

  • Reagents: Triethylamine and di-tert-butyl dicarbonate (Boc2O) in THF.
  • Conditions: 0 °C to room temperature under nitrogen.
  • Purpose: Protecting the amino group as Boc-carbamate to facilitate further transformations.
  • Yield: Approximately 66%.

Step 5: Oxidation and Further Functionalization

  • Reagents: Sodium bicarbonate, sodium acetate, and N-bromosuccinimide (NBS) in THF/H2O.
  • Purpose: Introduce chloromethyl groups and prepare for cyclization steps.
  • Follow-up: Subsequent oxidation with ruthenium chloride and sodium periodate, followed by reduction with sodium borohydride, leads to intermediates that can be converted into the target amino alcohol.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic addition 2-methylfuran, n-BuLi, (S)-epichlorohydrin, BF3·OEt2, THF, −78 to −30 °C 65 Formation of chlorohydrin intermediate
2 Mitsunobu reaction Triphenylphosphine, N-hydroxyphthalimide, DEAD, THF, 0 °C to rt Not specified Protection of hydroxylamine
3 Hydrazinolysis Hydrazine hydrate, CH2Cl2, rt 94 Deprotection to hydroxylamine
4 Boc protection Boc2O, Et3N, THF, 0 °C to rt 66 Amino group protection
5 Oxidation and halogenation NBS, NaHCO3, NaOAc, THF/H2O, rt Not specified Preparation for cyclization and further steps

Alternative Approaches and Considerations

  • Chiral Control: The use of chiral epichlorohydrin enables asymmetric synthesis, providing enantiomerically enriched products.
  • Protecting Groups: Boc protection is critical to prevent side reactions during oxidation and substitution steps.
  • Functional Group Transformations: The sequence involves careful manipulation of chloro, hydroxyl, and amino groups to achieve the final amino alcohol structure.
  • Reaction Temperatures: Low temperatures (−78 °C to 0 °C) are essential to control reactivity and selectivity.

Additional Notes from Related Patent Literature

While no direct patents describe the exact preparation of this compound, related amino alcohols such as 2-amino-2-(1-methyl-4-piperidyl)propan-1-ol are synthesized via:

  • Reaction of keto esters with chloroform under alkaline conditions.
  • Subsequent azide substitution and reduction to introduce amino groups.
  • Use of strong bases like 1,8-diazabicycloundecene or sodium hydroxide at low temperatures.
  • These methods highlight the importance of base selection and temperature control in amino alcohol synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions involving 5-methylfuran-2-carbaldehyde derivatives and amino-propanol precursors. A typical approach involves reacting 2-((5-methylfuran-2-yl)methylene)malononitrile with hydrazine derivatives in ethanol under catalytic piperidine, followed by reduction (e.g., LiAlH4) to introduce the amino-propanol moiety .
  • Key variables : Solvent polarity (ethanol vs. DMF), temperature (room temp. vs. reflux), and catalyst loading (5–10 mol% piperidine) significantly impact reaction efficiency. Yields >80% are reported under optimized conditions .

Q. How is this compound characterized structurally, and what spectral signatures are critical for validation?

  • Analytical techniques :

  • ¹H NMR : Distinct signals for the furan ring (δ 6.1–6.3 ppm, doublet for H-3 and H-4), methyl group (δ 2.2–2.4 ppm, singlet), and amino-propanol backbone (δ 1.4–1.6 ppm for CH3, δ 3.5–4.0 ppm for CH2OH) .
  • IR : Strong absorption at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), and 1010 cm⁻¹ (C-O of furan) .
    • Validation : Cross-referencing with X-ray crystallography or high-resolution mass spectrometry (HRMS) ensures structural accuracy .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in polar solvents (ethanol, acetone) but poorly soluble in water. Solubility in DMSO is ~50 mg/mL at 25°C .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Strategies :

  • Variable-temperature NMR : Resolves dynamic effects like hindered rotation of the furan ring or amino group .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental data .
  • Isotopic labeling : Use of ¹³C-labeled precursors to confirm assignments in complex spectra .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Chiral catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) during reduction steps to achieve >90% ee .
  • Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Kinetic resolution : Enzymatic methods (lipases or transaminases) selectively hydrolyze undesired enantiomers .

Q. How does the 5-methylfuran substituent influence the compound’s bioactivity, and what assays validate its mechanism of action?

  • Structure-activity relationship (SAR) : The methyl group enhances lipophilicity, improving membrane permeability. The furan oxygen participates in hydrogen bonding with target enzymes (e.g., aldose reductase) .
  • Assays :

  • Enzyme inhibition : IC50 determination via spectrophotometric assays (e.g., NADPH depletion for aldose reductase) .
  • Cellular uptake : Radiolabeled (³H) compound tracking in cell lines .
  • Molecular docking : AutoDock Vina simulations predict binding affinity to active sites (e.g., PDB: 2F2Z) .

Q. What methodologies address low yields in large-scale synthesis of this compound?

  • Process optimization :

  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .
  • Microwave-assisted synthesis : Accelerates reaction times (30 mins vs. 24 hrs) and enhances yield by 15–20% .
  • Solvent recycling : Ethanol recovery via distillation reduces costs and environmental impact .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results (e.g., antimicrobial vs. cytotoxic effects) in different cell lines?

  • Approach :

  • Dose-response curves : Assess IC50 values across multiple cell types (e.g., HEK293 vs. HeLa) to identify selective toxicity .
  • Metabolic profiling : LC-MS/MS analysis detects metabolite formation (e.g., reactive oxygen species) that may explain cytotoxicity .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis markers) to clarify mechanisms .

Q. Why do computational predictions of logP diverge from experimental values for this compound?

  • Factors :

  • Tautomerism : The amino-propanol group may exist in multiple tautomeric forms, altering hydrophobicity .
  • Solvent effects : LogP measurements (e.g., shake-flask method) vary with solvent pH and ionic strength .
  • Parameterization errors : Force fields (e.g., GAFF) may inaccurately model furan ring polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-(5-methylfuran-2-yl)propan-2-ol
Reactant of Route 2
1-Amino-2-(5-methylfuran-2-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.